5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
Description
The compound 5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile (CAS: 1137475-34-3) is a heterocyclic small molecule featuring a pyrimidine-pyrazine core substituted with a piperidine-ethylamine side chain and a nitrile group. Its molecular formula is C₁₅H₁₈N₈, with an average molecular weight of 310.36 g/mol . The structure includes three hydrogen bond donors and eight hydrogen bond acceptors, contributing to its polar surface area of ~125 Ų . This compound is hypothesized to function as a kinase inhibitor, as evidenced by its inclusion in docking studies (e.g., YM7-2YM7 in DockBench 1.0) .
Properties
Molecular Formula |
C16H20N8 |
|---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
5-[[6-(2-piperidin-4-ylethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H20N8/c17-8-13-9-21-16(10-20-13)24-15-7-14(22-11-23-15)19-6-3-12-1-4-18-5-2-12/h7,9-12,18H,1-6H2,(H2,19,21,22,23,24) |
InChI Key |
PTJNNJJPJUHEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common reagents and conditions used in these synthetic routes include:
Palladium-catalyzed hydrogenation: This step is crucial for the reduction of specific intermediates.
Cyclization reactions: These reactions are employed to form the heterocyclic rings present in the compound.
Amination reactions: These reactions introduce amino groups into the molecule, which are essential for its biological activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) is commonly used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperidine Substituents
The piperidine moiety and its linkage to the pyrimidine ring significantly influence physicochemical and binding properties. Key analogs include:
Key Observations :
Impact of Substituents on Physicochemical Properties
Solubility and Lipophilicity
- Target Compound: LogP ~0.4 (estimated), moderate solubility due to balanced polar/nonpolar groups .
- Piperidin-4-ylmethyl Analog : Similar logP but reduced solubility due to shorter hydrophobic linker.
- 4-Hydroxybutyl Analog : Higher solubility (LogP ~-0.2) from the hydroxyl group but increased metabolic instability.
Hydrogen Bonding Capacity
- The 4-aminobutyl analog has four H-bond donors, enhancing interactions with polar residues in kinase ATP-binding pockets.
- The tetrahydro-2H-pyran substituent reduces H-bond donors but introduces oxygen-mediated interactions.
Biological Activity
5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a pyrazine ring, a pyrimidine moiety, and a piperidinyl ethylamino group, which contribute to its diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 281.35 g/mol. Its structure can be represented as follows:
This compound's unique substitution pattern enhances its solubility and bioavailability, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival. The presence of the carbonitrile group enhances its binding affinity to target proteins by forming additional interactions within the active site.
Biological Activity
Research has demonstrated that 5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile exhibits several biological activities:
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cell lines, demonstrating significant antiproliferative effects with IC50 values in the low micromolar range.
Kinase Inhibition
The compound has shown selectivity for inhibiting cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are critical for cell cycle regulation. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| CDK1 | 50 | High |
| CDK2 | 75 | Moderate |
Case Studies
- CHK1 Inhibition : A study focused on the structure-guided evolution of CHK1 inhibitors highlighted the effectiveness of compounds similar to 5-((6-((2-(Piperidin-4-yl)ethyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile in selectively inhibiting CHK1 over CHK2, which is crucial for cancer therapy due to its role in DNA damage response .
- Antiviral Properties : Investigations into the antiviral potential of this compound revealed promising results against several viral strains, suggesting that it may inhibit viral replication through interference with viral polymerases or proteases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
